molecular formula C6H5N3 B12980393 Imidazo[1,5-c]pyrimidine CAS No. 274-48-6

Imidazo[1,5-c]pyrimidine

Cat. No.: B12980393
CAS No.: 274-48-6
M. Wt: 119.12 g/mol
InChI Key: AGYYYBIAZFILKT-UHFFFAOYSA-N
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Description

Imidazo[1,5-c]pyrimidine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyrimidine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural properties of this compound make it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-c]pyrimidine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyrimidine with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the this compound core. Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single step to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxides, while substitution reactions can produce various substituted this compound derivatives .

Scientific Research Applications

Imidazo[1,5-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,5-c]pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, certain this compound derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling and proliferation .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,5-c]pyrimidine is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other imidazo-fused heterocycles. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials .

Properties

CAS No.

274-48-6

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

IUPAC Name

imidazo[1,5-c]pyrimidine

InChI

InChI=1S/C6H5N3/c1-2-7-4-9-5-8-3-6(1)9/h1-5H

InChI Key

AGYYYBIAZFILKT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=CN=C2

Origin of Product

United States

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